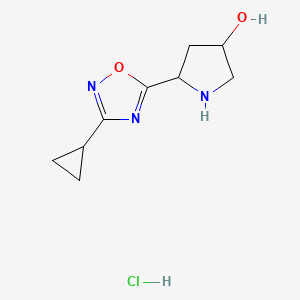
(1-(4-Aminopyridin-2-yl)-1H-pyrazol-4-yl)methanol
Overview
Description
“(1-(4-Aminopyridin-2-yl)-1H-pyrazol-4-yl)methanol” is a chemical compound with the molecular formula C9H10N4O . It’s a heterocyclic compound, which means it contains atoms of at least two different elements as part of its ring structure .
Molecular Structure Analysis
The molecular structure of “(1-(4-Aminopyridin-2-yl)-1H-pyrazol-4-yl)methanol” consists of a pyrazole ring attached to a pyridine ring via a methanol group . The molecular weight of the compound is 190.2 g/mol .Physical And Chemical Properties Analysis
“(1-(4-Aminopyridin-2-yl)-1H-pyrazol-4-yl)methanol” is a powder . The compound has a molecular weight of 190.2 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry due to their presence in various pharmaceuticals and alkaloids. The compound can serve as a precursor in the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives are significant for designing drugs with a wide range of pharmacological activities .
Anti-Fibrosis Drug Development
The pyrimidine moiety, which is structurally related to the compound, has been employed in the design of anti-fibrotic drugs. Novel heterocyclic compounds synthesized from such moieties have shown promising results against fibrotic diseases, indicating that our compound could be a valuable substrate in developing new anti-fibrotic therapies .
Biological Activity Screening
Compounds containing the pyrimidine structure, similar to our compound, are known to exhibit a variety of biological activities. Therefore, “(1-(4-Aminopyridin-2-yl)-1H-pyrazol-4-yl)methanol” can be used in high-throughput screening to identify potential biological activities, including antimicrobial, antiviral, and antitumor properties .
Pharmacological Research
The compound can be utilized in pharmacological research to explore its efficacy as a dual inhibitor for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are targets in cancer therapy .
Chemical Biology Studies
In chemical biology, the compound can be used to construct novel heterocyclic compound libraries. These libraries are essential for discovering new molecules with potential therapeutic applications, and our compound could contribute to this field by providing a versatile scaffold for further modifications .
Organic Synthesis Methodology
The compound can be involved in developing new methodologies for organic synthesis. It can be used to study various intra- and intermolecular reactions, such as cyclization, cycloaddition, and annulation, which are fundamental processes in creating complex organic molecules .
properties
IUPAC Name |
[1-(4-aminopyridin-2-yl)pyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-8-1-2-11-9(3-8)13-5-7(6-14)4-12-13/h1-5,14H,6H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWXXCWTFHFJFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)N2C=C(C=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-Aminopyridin-2-yl)-1H-pyrazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




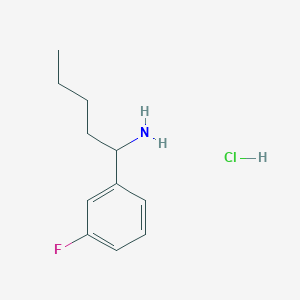
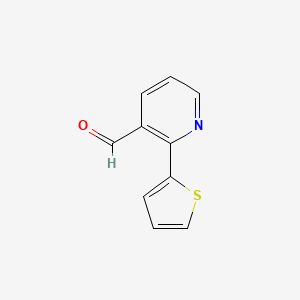

![4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405275.png)
![ethyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405276.png)
![ethyl 2-(2-imino-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405277.png)
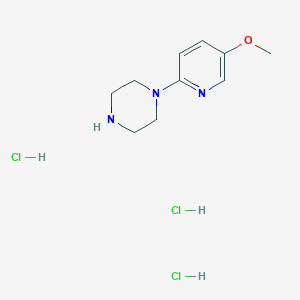

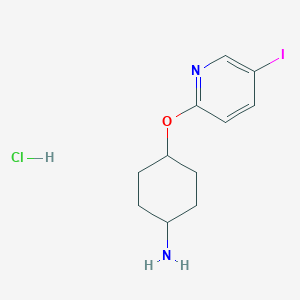
![3-[(3,5-Difluorophenoxy)methyl]azetidine](/img/structure/B1405283.png)

![Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride](/img/structure/B1405288.png)
